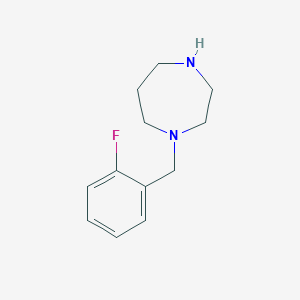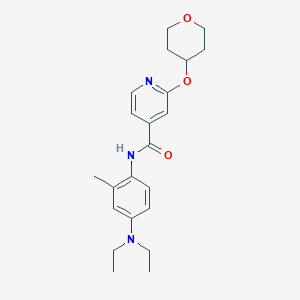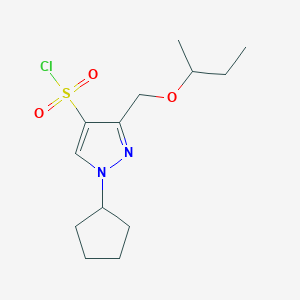
3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride, also known as Boc-protected CPZ sulfonyl chloride, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of cyclopentyl pyrazole (CPZ), which is known for its ability to inhibit the activity of various enzymes and receptors in the body. Boc-protected CPZ sulfonyl chloride is a modified version of CPZ that has a butoxymethyl (Boc) group attached to it, which makes it more stable and easier to handle in laboratory experiments.
Aplicaciones Científicas De Investigación
3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride has several potential applications in scientific research. One of the main applications is in the development of new drugs that target specific enzymes and receptors in the body. CPZ derivatives have been shown to inhibit the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), prostaglandin E2 receptor subtype 4 (EP4), and 5-lipoxygenase (5-LOX). These enzymes and receptors are involved in a wide range of physiological processes, including inflammation, pain, and cancer. By targeting these enzymes and receptors with 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride, researchers can develop new drugs that are more effective and have fewer side effects than current treatments.
Mecanismo De Acción
The mechanism of action of 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride is similar to that of CPZ. It works by inhibiting the activity of enzymes and receptors in the body. Specifically, 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride inhibits the activity of COX-2, EP4, and 5-LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes and receptors, 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride has several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. It has also been shown to reduce the proliferation of cancer cells in vitro. Additionally, 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride is its stability and ease of handling in laboratory experiments. The Boc group attached to the CPZ molecule makes it more stable and less reactive than CPZ itself. Additionally, 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride is soluble in organic solvents, which makes it easier to work with in laboratory experiments. However, one limitation of 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride is its low yield in the synthesis process, which can make it expensive to produce.
Direcciones Futuras
There are several future directions for research on 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride. One direction is the development of new drugs that target specific enzymes and receptors in the body using 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride as a starting point. Another direction is the study of the antioxidant properties of 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride and its potential applications in preventing oxidative stress and damage. Additionally, researchers could investigate the potential of 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with oxidative stress and inflammation.
Métodos De Síntesis
The synthesis of 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride involves several steps. The first step is the synthesis of CPZ, which can be achieved through a reaction between cyclopentanone and hydrazine. The resulting CPZ is then reacted with butoxymethyl chloride to form 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ. Finally, the 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ is reacted with sulfonyl chloride to form 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride. The overall yield of this synthesis method is around 50%.
Propiedades
IUPAC Name |
3-(butan-2-yloxymethyl)-1-cyclopentylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O3S/c1-3-10(2)19-9-12-13(20(14,17)18)8-16(15-12)11-6-4-5-7-11/h8,10-11H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSUDEPOCVPISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1S(=O)(=O)Cl)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

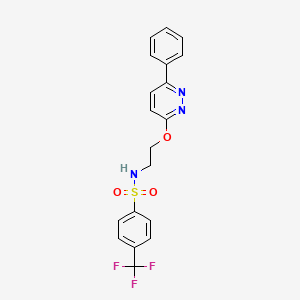
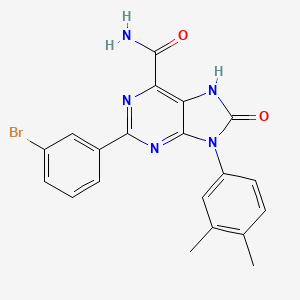
![2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2481025.png)


![(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide](/img/structure/B2481031.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2481032.png)
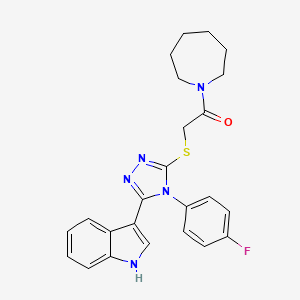
![1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2481035.png)
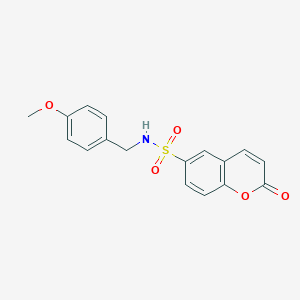
![N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2481037.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2481038.png)
